1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea
説明
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-27-16-10-6-9-14(18(16)28-2)21-19(25)22-15(13-7-4-3-5-8-13)11-23-17(24)12-29-20(23)26/h3-10,15H,11-12H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGMKVVEAAGTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,3-dimethoxyaniline, undergoes a reaction with phosgene to form the corresponding isocyanate.
Coupling with Phenylethylamine: The isocyanate intermediate is then reacted with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine under controlled conditions to form the urea linkage.
Cyclization: The final step involves cyclization to form the oxazolidinone ring, which is achieved through intramolecular condensation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as recrystallization, and chromatographic methods to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit promising anticancer properties. The specific structure of 1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea may enhance its efficacy against various cancer cell lines. Research has shown that modifications in the phenyl and urea moieties can significantly affect the cytotoxicity of these compounds.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar urea derivatives inhibited tumor growth in xenograft models, suggesting that this compound could follow suit with further investigation .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are being explored due to its structural similarity to known anti-inflammatory agents. Urea-based compounds have been found to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Research Insight : In vitro studies have shown that urea derivatives can inhibit pro-inflammatory cytokines, indicating a possible mechanism for their anti-inflammatory action .
Neuroprotective Effects
There is emerging evidence that certain urea derivatives may offer neuroprotective benefits. The presence of methoxy groups in the aromatic ring could enhance the lipophilicity of the compound, allowing better penetration through the blood-brain barrier.
Case Study : Research conducted on similar compounds has reported neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's .
Data Table: Comparison of Biological Activities
作用機序
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The dimethoxyphenyl group and the oxazolidinone ring play crucial roles in binding affinity and specificity.
類似化合物との比較
Comparison with Chalcone Derivatives
Structural and Functional Overlaps
Chalcone derivatives, such as (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (31.58% inhibition against PfFd-PfFNR), share the 2,3-dimethoxyphenyl motif with the target urea compound . However, chalcones possess an α,β-unsaturated ketone backbone, enabling covalent interactions via Michael addition, whereas the urea derivative relies on hydrogen bonding and electrostatic interactions through its oxazolidinone and urea groups.
Inhibition Mechanisms
Docking studies in chalcones highlight the importance of the amino group in electrostatic interactions with PfFd-PfFNR .
Table 1: Key Differences Between Chalcones and the Urea Derivative
Comparison with Other Urea Derivatives
Substituent Positioning Effects
Compound 15a (1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea) from demonstrates that methoxy positioning (e.g., 4-methoxy vs. 2,3-dimethoxy) significantly alters steric and electronic properties. The 2,3-dimethoxy arrangement in the target compound may enhance π-π stacking or hydrophobic interactions compared to para-substituted analogs .
Functional Group Contributions
The benzodiazepine-containing urea derivative (CAS No. 1048916-01-3) in has a molecular weight of 412.493 g/mol, comparable to the target compound’s estimated weight (~450–500 g/mol). The oxazolidinone group in the target compound introduces additional hydrogen bond acceptors (two carbonyl oxygens), which are absent in the benzodiazepine analog. This could improve solubility or target binding .
Table 2: Urea Derivatives Comparison
*Estimated based on structural similarity.
Stereochemical Considerations
emphasizes the role of stereochemistry in dimethoxyphenyl-containing compounds. For example, threo vs. erythro configurations in related compounds (e.g., 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1,3-propanediol) drastically alter biological interactions .
生物活性
1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea, with the CAS number 2034564-68-4, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 399.4 g/mol. The structure includes a dimethoxyphenyl group and a dioxooxazolidin moiety, which are believed to contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 2034564-68-4 |
The biological activity of 1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit alpha-2 adrenergic receptor antagonistic activity , which could influence neurotransmitter release and potentially provide therapeutic benefits in conditions such as depression and anxiety disorders .
Antidepressant Activity
A study investigating the antidepressant potential of this compound demonstrated significant effects in animal models. The compound was shown to reduce immobility time in the forced swim test, indicating antidepressant-like effects comparable to standard treatments like fluoxetine .
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Efficacy in Depression Models
In a controlled study involving rodents, subjects treated with varying doses of the compound exhibited reduced depressive-like behaviors compared to the control group. The results suggested a dose-dependent relationship between the compound's administration and its efficacy in alleviating symptoms associated with depression.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors, highlighting its potential utility in neurodegenerative diseases .
Q & A
Q. Advanced Research Focus
- Core Modifications : Compare analogs with substitutions on the phenyl ring (e.g., electron-withdrawing groups like trifluoromethyl vs. electron-donating methoxy groups) to assess effects on hydrogen-bonding capacity and target binding .
- Functional Group Variations : Replace the oxazolidinone dioxo moiety with thiourea or triazole groups to evaluate stability and bioactivity shifts. Monitor metabolic stability via liver microsome assays .
- Data Correlation : Use computational docking (e.g., AutoDock Vina) to link structural changes to activity trends observed in kinase inhibition assays .
How should researchers address contradictory data in pharmacological studies, such as inconsistent IC₅₀ values across assays?
Q. Advanced Research Focus
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability. Use positive controls (e.g., staurosporine for kinase inhibition) .
- Target Selectivity Profiling : Screen the compound against related targets (e.g., EGFR vs. VEGFR2) to identify off-target effects. Employ siRNA knockdown to confirm pathway-specific activity .
- Data Harmonization : Apply multivariate statistical analysis (e.g., PCA) to isolate variables (e.g., cell line viability, solvent effects) contributing to discrepancies .
What in vitro assays are most appropriate for preliminary evaluation of the compound’s bioactivity?
Q. Basic Research Focus
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases like PKA or PKC, with dose-response curves (1 nM–10 µM range) .
- Cytotoxicity Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include a urea derivative without the oxazolidinone group as a negative control .
- Metabolic Stability : Assess half-life in human liver microsomes (HLM) with LC-MS quantification. Compare to reference compounds like verapamil .
What computational strategies can predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) using GROMACS. Analyze hydrogen-bond persistence (>50% simulation time) between the urea moiety and key residues (e.g., Asp 831 in EGFR) .
- ADMET Prediction : Use SwissADME to estimate logP (target ~2.5 for optimal permeability) and BOILED-Egg model for blood-brain barrier penetration .
- Pharmacophore Mapping : Align the compound’s urea and oxazolidinone groups with known inhibitors using Schrödinger’s Phase to identify critical interaction nodes .
How can researchers mitigate challenges in characterizing the compound’s stereochemistry?
Q. Advanced Research Focus
- Chiral Chromatography : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Confirm elution order with polarimetric detection .
- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign absolute configuration of the oxazolidinone ring .
- Crystallographic Refinement : Resolve racemic mixtures by co-crystallizing with a chiral coformer (e.g., tartaric acid) and analyze space group symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
